Home > Products > Screening Compounds P34658 > N-(4-chloro-3-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
N-(4-chloro-3-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

N-(4-chloro-3-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Catalog Number: EVT-5483711
CAS Number:
Molecular Formula: C17H16ClN5OS
Molecular Weight: 373.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms. These compounds have gained considerable attention in scientific research due to their diverse biological and pharmacological activities. [, , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step procedures. Common starting materials include hydrazinecarbothioamides, thiosemicarbazides, and substituted hydrazines. [, , , , , , , , , , , ] Cyclization reactions, alkylation reactions, and condensation reactions are frequently employed in the synthesis of these compounds. [, , , , , , , , , , , ] For example, the reaction of a hydrazinecarbothioamide with an appropriate electrophile, followed by cyclization, can lead to the formation of the 1,2,4-triazole ring. [, , , , , , , , , , , ]

Molecular Structure Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including alkylation, acylation, and condensation reactions, to modify their structure and potentially enhance their biological activity. [, , , , , , , , , , , ] The sulfur atom in the thioacetamide group can also participate in reactions with electrophiles, leading to further structural diversity. [, , , , , , , , , , , ]

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives varies depending on their specific structure and biological target. Some derivatives have been shown to inhibit enzymes involved in key cellular processes, leading to their therapeutic effects. [, , , , , , , , , , , , , , , , , , , , , ] For example, certain derivatives can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, making them potential candidates for managing diabetes. [, , , ] Other mechanisms of action include disrupting DNA synthesis, inhibiting protein synthesis, and interfering with cell signaling pathways. [, , , , , , , , , , , , , , , , , , , , , ]

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are crucial for determining their suitability for various applications. Factors such as solubility, melting point, stability, and lipophilicity influence their bioavailability, pharmacokinetic properties, and overall effectiveness. [, , , ]

Applications
  • Antimicrobial agents: Studies have demonstrated the efficacy of certain 1,2,4-triazole derivatives against bacteria and fungi. [, , , , , , , , , , , , , , , , , , , , , ] These compounds can target essential microbial enzymes or pathways, inhibiting their growth and survival.
  • Anticancer agents: Some 1,2,4-triazole derivatives have exhibited antiproliferative activity against various cancer cell lines. [, , , ] These compounds can induce apoptosis, inhibit cell cycle progression, or interfere with angiogenesis, hindering tumor growth.
  • Anti-inflammatory agents: Certain derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. [, , , ]
  • Antiviral agents: Several 1,2,4-triazole derivatives have shown antiviral activity against various viruses, including HIV and influenza. [, , , ]
  • Neuroprotective agents: Emerging research suggests the potential of some 1,2,4-triazole derivatives in protecting neurons from damage, making them relevant for neurodegenerative diseases. [, , , ]

1. 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide []

    Compound Description: This compound is a 1,2,4-triazole derivative with a thioacetic acid hydrazide moiety at the 3-position. It exhibits significant antioxidant activity, demonstrating 1.5-fold higher potency compared to butylated hydroxytoluene in a ferric reducing antioxidant power assay [].

2. N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide []

    Compound Description: This compound is a 1,2,4-triazole derivative featuring a substituted benzyl group at the 5-position and a 2-chlorophenyl acetamide group at the 3-thio substituent []. The crystal structure of this compound reveals the presence of intermolecular hydrogen bonds, contributing to its solid-state packing.

3. 2-(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3- phenylcyclobutyl)ethanone []

    Compound Description: This compound, a 1,2,4-triazole derivative, features a cyclobutyl ketone moiety linked to the 3-thio substituent []. Structural studies, including X-ray diffraction and DFT calculations, have been conducted to elucidate its molecular geometry and intermolecular interactions.

4. N-Substituted Aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Derivatives []

    Compound Description: This series of compounds encompasses various aryl substitutions on both the acetamide nitrogen and the carbamoyl group attached to the 5-position of the triazole ring []. These derivatives were synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities.

5. 5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio)methoxy}-4-(4-methoxyphenyl)-2-((4-methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione []

    Compound Description: This compound represents a complex 1,2,4-triazole derivative synthesized through a multi-step process involving the reaction of a triazole thiol with various reagents including ethyl bromoacetate, hydrazine hydrate, and 4-methoxyphenyl isothiocyanate. The compound incorporates a piperazine ring in its structure and has been assessed for its antimicrobial properties [].

6. 4-Chloro-2-mercapto-5-methyl-N-(4-alkyl-4H-1,2,4-triazol-3-yl)benzenesulfonamides []

    Compound Description: This series of compounds features a benzenesulfonamide moiety connected to the 4-position of the 1,2,4-triazole ring []. Preliminary pharmacological evaluations, including acute toxicity and cardiovascular effects, have been conducted on these derivatives.

7. 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide Derivatives []

    Compound Description: This group of compounds encompasses various aryl substitutions on the acetamide nitrogen. These derivatives were synthesized via the condensation of a triazole thiol with 2-chloro-N-(aryl)acetamides and were subsequently evaluated for their antibacterial, antifungal, and antituberculosis activities [].

8. Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate (phpy2NS) []

    Compound Description: This compound is a 1,2,4-triazole derivative characterized by a methyl thioacetate group at the 3-position and a 2-pyridinyl substituent at the 5-position []. The compound, along with its Hg(II) complex, has undergone structural analysis using X-ray diffractometry to understand its molecular and supramolecular features.

9. 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles []

    Compound Description: This series of compounds incorporates a benzo[d]thiazole moiety linked to the 5-position of the 1,2,4-triazole ring via a methylene bridge []. These compounds were synthesized through a cyclization reaction of a substituted acetohydrazide with different aromatic aldehydes and were evaluated for their biological activities.

10. 1-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide []

    Compound Description: This compound is a 1,2,4-triazole derivative featuring a 4-nitrophenyl acetamide group at the 3-thio substituent and a p-tolyloxymethyl group at the 5-position []. The crystal structure reveals the formation of centrosymmetric dimers through intermolecular hydrogen bonding, highlighting its solid-state interactions.

11. Morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate []

    Compound Description: This 1,2,4-triazole derivative has a morpholine ring forming a salt with the carboxylic acid group of the thioacetic acid substituent at the 3-position []. Metabolic studies have identified its main metabolite as the N-methylated triazolium cation, indicating a metabolic pathway involving N-methyltransferase.

12. Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate []

    Compound Description: This 1,2,4-triazole derivative possesses an ethyl thioacetate group at the 3-position and a 4-pyridinyl group at the 5-position []. It exhibits promising neuroprotective effects in a Parkinson's disease model, demonstrating its ability to prevent motor deficits and modulate disease markers.

13. 4-Chloro-2-mercapto-N(4H-1,2,4-triazol-3-yl)benzenesulphonamides []

    Compound Description: This series of compounds incorporates a benzenesulfonamide moiety connected to the 3-position of the 1,2,4-triazole ring []. These compounds were synthesized from the corresponding benzodithiazines and subsequently evaluated for their potential anticancer and anti-HIV activities.

14. Bis((4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)alkanes []

    Compound Description: This group of compounds features two 1,2,4-triazole rings linked together by an alkyl chain through their respective 3-thio substituents []. These compounds were synthesized using dibromoalkanes and their properties were investigated using spectral methods. Preliminary screening revealed potential for antimicrobial activity.

15. 5-chloro-2-(3-[(diethylamino)methyl]-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone []

    Compound Description: This compound features a benzophenone moiety attached to the 4-position of the 1,2,4-triazole ring and a diethylaminomethyl group at the 5-position []. Its structure, along with its methylamino analogue, has been determined using X-ray crystallography, revealing insights into its molecular conformation.

16. N-[4-(3-Methyl-5-sulfanil-4H-1,2,4-triazol-4-yl)fenil]acetamide Derivatives []

    Compound Description: This set of compounds comprises eight 1,2,4-triazole-3-thiol derivatives, with seven being novel structures. These compounds were synthesized and characterized using various spectral techniques, including 1H-NMR, 13C-NMR, and IR (FTIR). Single-crystal X-ray diffraction was employed to determine the structures of two specific compounds within this series []. Biological evaluations revealed that some of these derivatives displayed moderate antiproliferative properties against particular cancer cell lines and exhibited antifungal activity.

17. N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides []

    Compound Description: This series of compounds represents a hybrid structure featuring both coumarin and 1,2,4-triazole moieties []. The synthesis involves the reaction of substituted acetohydrazides with 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones, leading to the formation of these hybrid molecules.

18. 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides []

    Compound Description: This series of compounds is characterized by the presence of a thiophene ring linked to the 5-position of the 1,2,4-triazole ring through a methylene bridge []. These compounds were synthesized from 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides and their physico-chemical properties were studied.

19. N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide []

    Compound Description: This group of compounds represents a series of N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamides synthesized and evaluated for their potential as α-glucosidase inhibitors. Among the synthesized compounds, only the derivative with a 3-hydroxy substitution on the N-phenylacetamide moiety demonstrated higher α-glucosidase inhibitory potential compared to acarbose [].

20. 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides []

    Compound Description: This series of novel compounds, characterized by the presence of a thiazole ring linked to the acetamide nitrogen, were synthesized and evaluated for their anticancer activity against various cancer cell lines. The study revealed that some of these derivatives exhibited promising activity and selectivity against melanoma and breast cancer [].

21. 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine []

    Compound Description: These compounds, featuring an azinane triazole core structure, were synthesized and evaluated for their inhibitory potential against various enzymes, including acetylcholinesterase (AChE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE). The study revealed that specific derivatives with methyl phenyl and methyl phenyl substitutions exhibited potent inhibition against AChE, α-glucosidase, urease, and BChE, suggesting their potential therapeutic relevance in Alzheimer’s disease and diabetes mellitus [].

22. 2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (11g) []

    Compound Description: This acefylline-derived 1,2,4-triazole hybrid, synthesized as part of a series, demonstrated remarkable anti-cancer activity against A549 (lung) and MCF-7 (breast) cancer cell lines in vitro. Further investigation revealed a strong inhibitory effect on cancer cell proliferation, with a low IC50 value, and minimal cytotoxicity in hemolytic studies. Molecular docking studies provided insights into the binding mode of this compound [].

23. 2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide []

    Compound Description: These derivatives were designed and synthesized as potential anticancer agents, incorporating a triazole ring as a central scaffold. These compounds were evaluated for their inhibitory activity against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3). Some of these derivatives displayed significant cytotoxicity and induced apoptosis in cancer cells [].

24. N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanylacetamides and N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-ylthioacetamides []

    Compound Description: These two series of compounds, incorporating either a 1,3,4-oxadiazole or a 1,2,4-triazole heterocycle, were synthesized from 2-methylbenzimidazole and screened for their antimicrobial activity against various bacterial, mold, and yeast strains [].

25. 5,5′-Methylenebis(4–phenyl-4H -1,2,4-triazole-3-thiol) Derivatives []

    Compound Description: This group of compounds features two 1,2,4-triazole rings linked together by a methylene bridge []. This series was synthesized and screened for their antimicrobial activity against various gram-positive and gram-negative bacteria, as well as Candida albicans and Saccharomyces cerevisiae.

26. Ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol-4-yl]carbamates []

    Compound Description: This series of compounds contains a 1,2,4-triazole ring with a carbamate group at the 4-position and a cyanomethyl group at the 3-position []. These were synthesized starting from ethyl 2-[ethoxy(4-(aryl)methylene]hydrazinecarboxylates and screened for antimicrobial activity, demonstrating good to moderate potency against various microorganisms.

27. N-(4-carboxy-2-chlorophenyl)-2-((4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide []

    Compound Description: This compound belongs to the triazole non-nucleoside inhibitor of HIV-1 reverse transcriptase (NNRTI) class. It was identified through a study exploring the 5-position substitution patterns of triazole NNRTIs to discover novel extensions to their core structure []. This compound showed potent inhibitory activity and possessed good aqueous solubility, making it a promising lead for developing novel water-soluble triazole NNRTIs.

28. 2-(4-(furan-2-ylmethyl)-5-((4-methyl-3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (triazole 1.1) []

    Compound Description: This compound is a G protein-biased kappa opioid receptor agonist. It is part of a new generation of opioid drugs designed to preferentially activate G protein signaling pathways over beta-arrestin recruitment, potentially leading to reduced side effects []. Preclinical studies have shown that G protein-biased kappa agonists, including triazole 1.1, may offer therapeutic benefits in managing pain and itch with fewer adverse effects like anhedonia and psychosis.

29. N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido -1,2,4-triazoles []

    Compound Description: This series of compounds features a complex structure containing a quinazolinone ring system linked to a triazole ring via a thioacetamide bridge []. These compounds were synthesized and evaluated for their antibacterial activity against various bacterial strains.

30. Sodium 2-((5-bromo-4-((4-cyclopropyl-naphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1c) []

    Compound Description: This compound, a derivative of lesinurad, serves as a potent uric acid transporter 1 (URAT1) inhibitor []. It demonstrates significant potential for treating hyperuricemia associated with gout.

31. N-(4-methylphenyl)-2-{[(4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazine carbo thioamide complex []

    Compound Description: This complex, formed with gold and palladium ions, has been employed in a solid-phase extraction method for the separation and preconcentration of these metal ions before their determination by flame atomic absorption spectrometry [].

32. 5-{4-[(7-nitro-2,1,3-benzoxadiazol-4-l) amino] phenyl}-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives []

    Compound Description: This set of compounds represents a series of 1,2,4-triazole derivatives characterized by a benzoxadiazole moiety linked to the 4-position of the triazole ring []. These compounds were synthesized from ethyl-4-(7-nitro-2.1,3,- benzoxadiazole-4-yl)amino benzoate and characterized using various spectral techniques, including FT-IR and UV spectroscopy, along with elemental analysis.

33. (R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40) and (R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116) []

    Compound Description: These two compounds are structurally novel and highly selective dopamine D3 receptor (D3R) antagonists. They show potential for treating opioid and cocaine use disorders []. Unlike some earlier D3R antagonists, they do not have adverse cardiovascular effects in the presence of cocaine or oxycodone, making them potentially safer candidates for clinical development.

Properties

Product Name

N-(4-chloro-3-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

IUPAC Name

N-(4-chloro-3-methylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Molecular Formula

C17H16ClN5OS

Molecular Weight

373.9 g/mol

InChI

InChI=1S/C17H16ClN5OS/c1-11-9-13(3-4-14(11)18)20-15(24)10-25-17-22-21-16(23(17)2)12-5-7-19-8-6-12/h3-9H,10H2,1-2H3,(H,20,24)

InChI Key

LDNCQLLFFXOGDK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3)Cl

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.